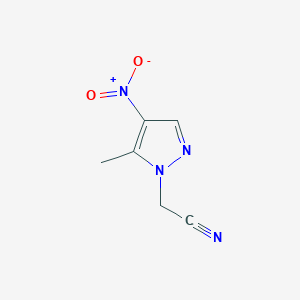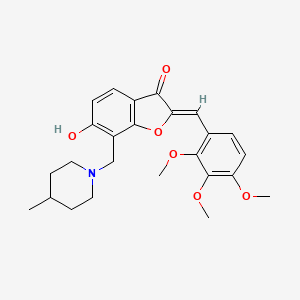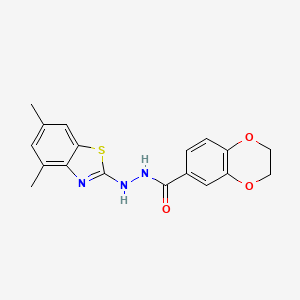
6,7-dihydroxy-4-methyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,7-dihydroxy-4-methyl-1H-quinolin-2-one” belongs to the class of quinolones . Quinolones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of quinolones has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods of quinolone systems have been carried out in the classical and non-classical conditions .Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one exhibits potent antioxidant activity. Its ability to scavenge free radicals makes it a promising candidate for protecting cells and tissues from oxidative stress. Researchers have investigated its role in preventing age-related diseases, neurodegenerative conditions, and even skin aging .
Anti-Inflammatory Effects
Inflammation lies at the root of many diseases. This compound has shown anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines. It could be valuable in treating conditions like arthritis, inflammatory bowel disease, and cardiovascular disorders .
Anticancer Potential
Early studies suggest that 6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one may interfere with cancer cell growth and metastasis. Researchers are investigating its impact on various cancer types, including breast, lung, and colon cancers. Its unique structure makes it an intriguing target for drug development .
Neuroprotective Applications
The compound’s ability to cross the blood-brain barrier has piqued interest in its neuroprotective effects. It may enhance cognitive function, protect neurons, and potentially play a role in managing neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Photophysical Properties
6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one exhibits interesting photophysical behavior. Its fluorescence properties make it useful in imaging applications, such as fluorescent probes for cellular studies and bioimaging .
Metal Chelation and Coordination Chemistry
The compound’s hydroxyl groups allow it to form stable complexes with metal ions. Researchers explore its potential as a chelating agent or ligand in coordination chemistry. These complexes could find applications in catalysis, materials science, and environmental remediation .
Remember, while these applications hold promise, further research is needed to fully unlock the compound’s potential. Exciting times lie ahead as scientists continue to explore the multifaceted properties of 6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one! 🌟🔬 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dihydroxy-4-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-2-10(14)11-7-4-9(13)8(12)3-6(5)7/h2-4,12-13H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAJFTVUZYRAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=C(C=C12)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydroxy-4-methyl-1H-quinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![3-[1-(2-Chloropropanoyl)piperidin-3-yl]-N-ethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B2536767.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)

![Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate](/img/structure/B2536774.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2536776.png)
![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)
![N-cycloheptyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2536783.png)